

ARN5187 Trihydrochloride: A Dual Inhibitor of REV-ERB β and Autophagy

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Compound of Interest

Compound Name: ARN5187 trihydrochloride

Cat. No.: B605585

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Abstract

ARN5187 trihydrochloride is a novel small molecule that exhibits a unique dual inhibitory function, targeting both the nuclear receptor REV-ERB β and the cellular process of autophagy. This compound acts as a potent antagonist of REV-ERB β , a key regulator of circadian rhythm and metabolism, while also functioning as a lysosomotropic agent that disrupts lysosomal function and blocks autophagic flux at a late stage.[1][2][3] This dual mechanism of action leads to enhanced cytotoxicity in cancer cells compared to agents that inhibit autophagy alone, presenting a promising therapeutic strategy for various malignancies.[4][5] This technical guide provides a comprehensive overview of the core inhibitory functions of ARN5187, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

The nuclear receptors REV-ERB α and REV-ERB β are critical components of the mammalian circadian clock, acting as transcriptional repressors of key clock genes, including BMAL1.[6] Beyond its role in chronobiology, REV-ERB β has been implicated in the regulation of metabolic pathways and has emerged as a potential therapeutic target in oncology.[4][6] Autophagy is a catabolic process responsible for the degradation of cellular components within lysosomes, playing a dual role in both tumor suppression and promotion depending on the context. In

established tumors, autophagy is often co-opted as a survival mechanism, making its inhibition a viable anticancer strategy.^[7]

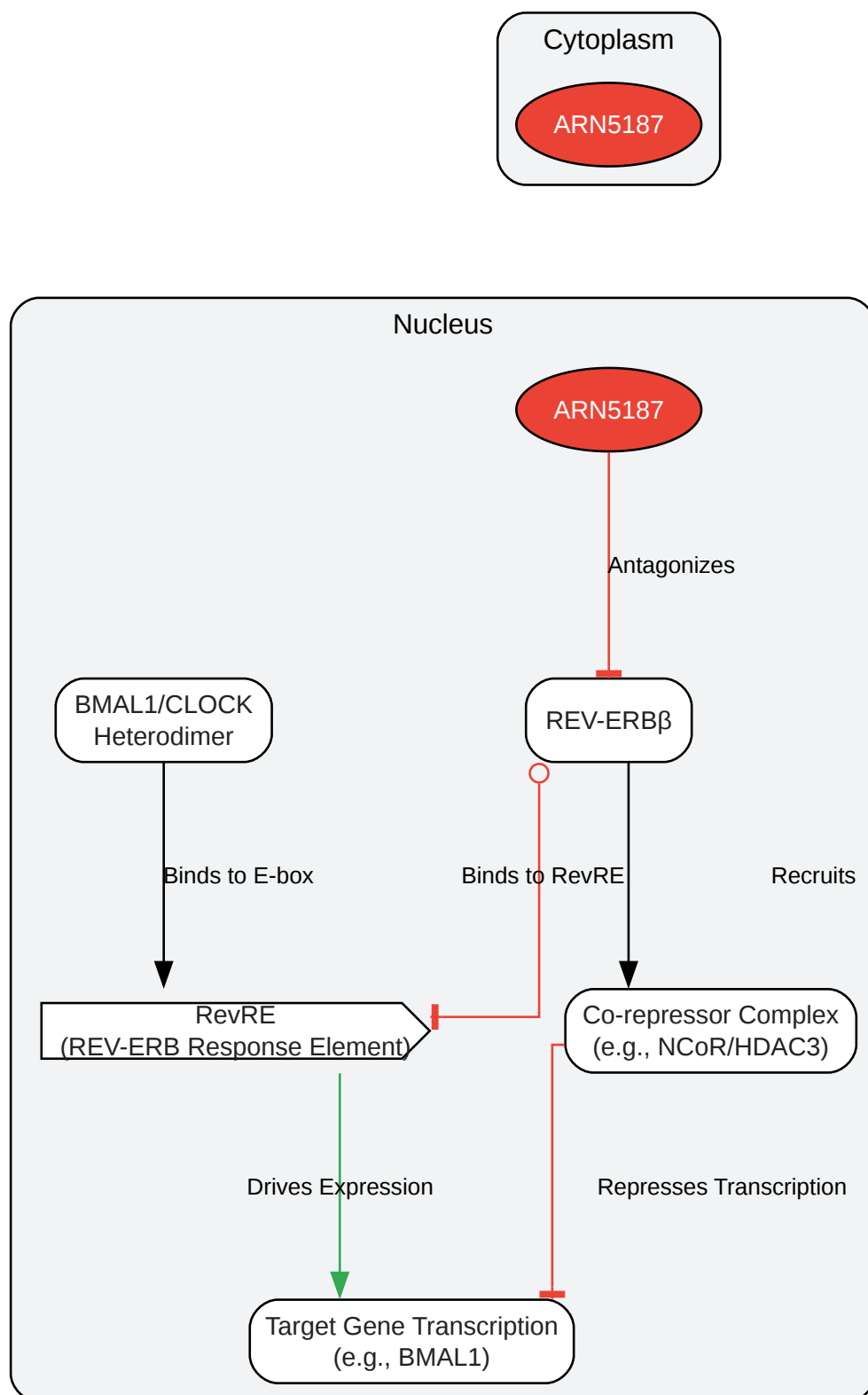
ARN5187 trihydrochloride was identified as a compound that uniquely combines the inhibition of both REV-ERB β and autophagy.^{[4][7]} Its ability to simultaneously disrupt two distinct cellular processes that cancer cells rely on for survival underlies its potent cytotoxic effects.

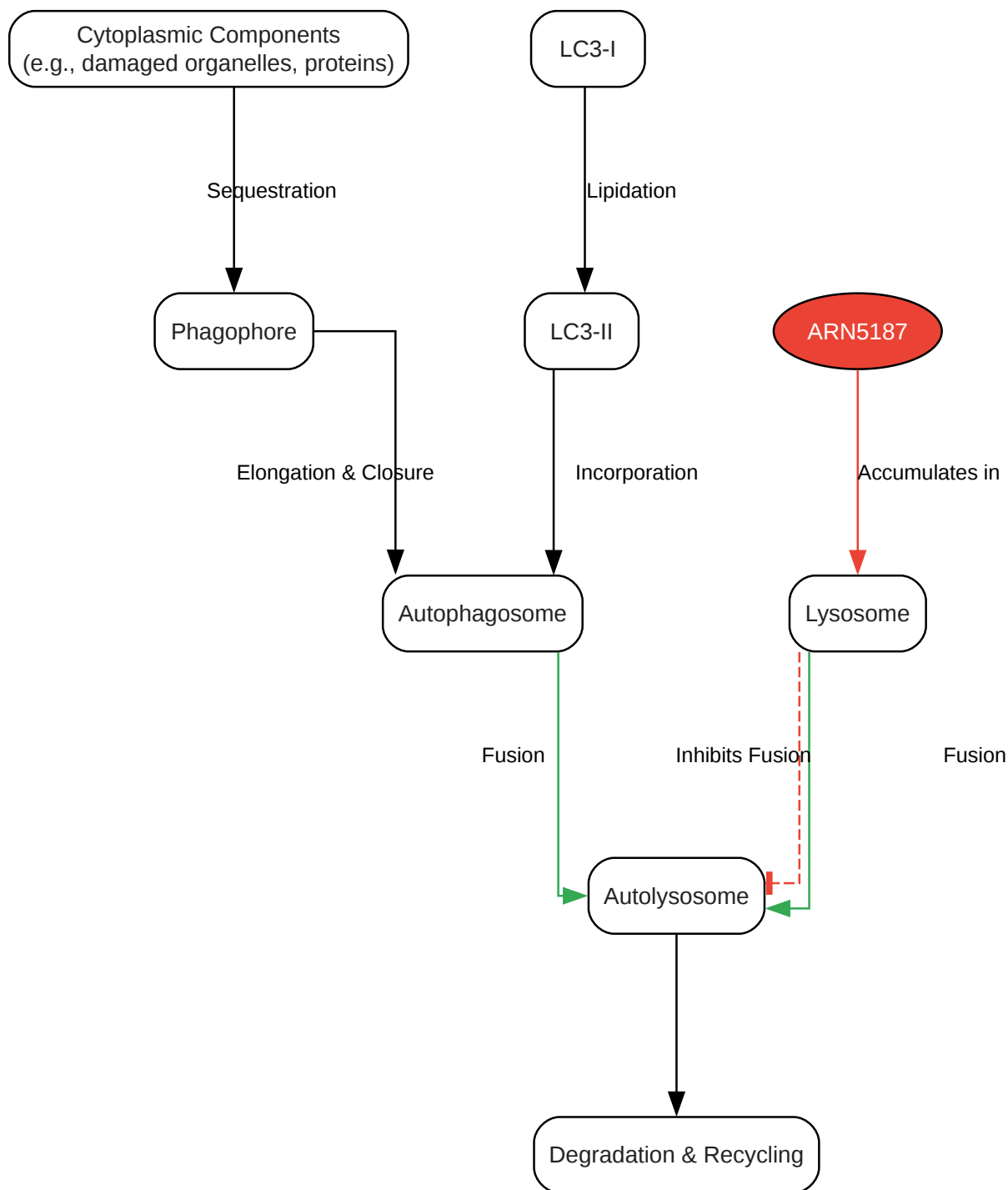
Dual Inhibitory Function of ARN5187 Trihydrochloride

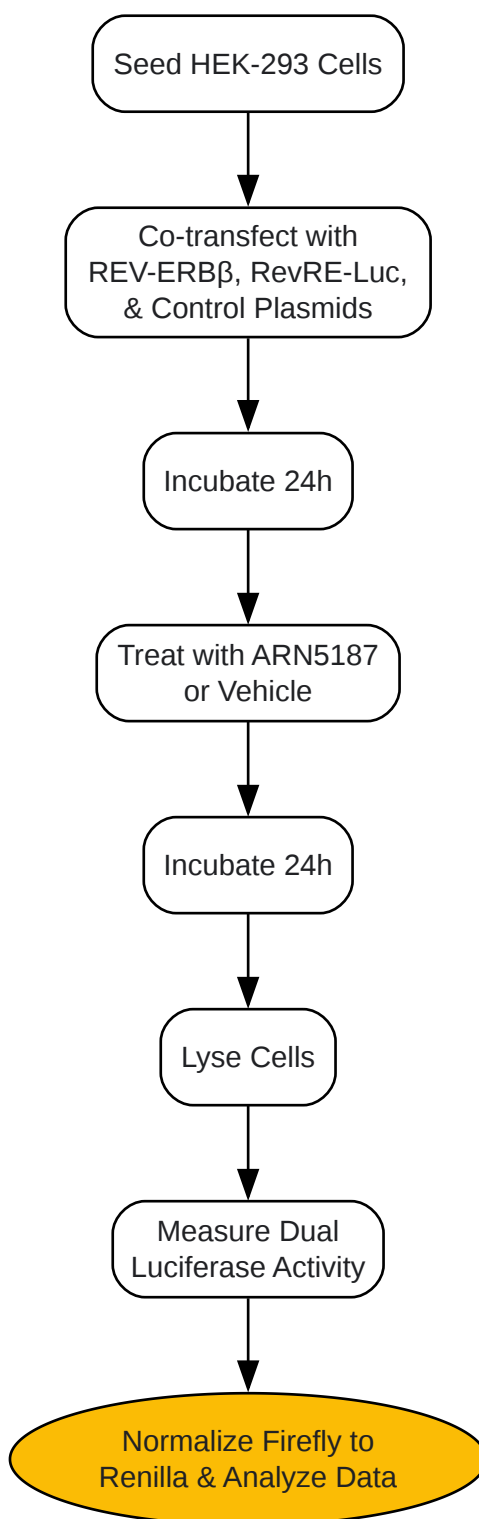
Inhibition of REV-ERB β -mediated Transcriptional Repression

ARN5187 acts as an antagonist of REV-ERB β .^[1] By binding to the receptor, it relieves the REV-ERB β -mediated transcriptional repression of its target genes. This leads to an increase in the expression of genes such as BMAL1, PER1, and PEPCK.^{[2][3]} The antagonistic activity of ARN5187 on REV-ERB β has been demonstrated to be independent of its effects on lysosomes.^{[2][3]}

The signaling pathway of REV-ERB β -mediated transcriptional repression and its inhibition by ARN5187 is illustrated in the following diagram:







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